クエン酸カリウム一水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Potassium citrate, also known as tripotassium citrate, is a potassium salt of citric acid with the molecular formula K₃C₆H₅O₇. It appears as a white, hygroscopic crystalline powder that is odorless with a saline taste. Potassium citrate is highly soluble in water and is used in various applications, including as a food additive to regulate acidity and as a medicinal agent to control kidney stones derived from uric acid or cystine .

科学的研究の応用

Potassium citrate has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.

Biology: Employed in cell culture media to maintain pH stability.

Industry: Utilized in the food industry as a preservative and acidity regulator, and in agriculture as a potassium source for plant nutrition

作用機序

クエン酸カリウムは、尿のpHとクエン酸レベルを上げることで効果を発揮します。経口投与されると、アルカリ負荷を生成するように代謝され、尿の酸性を中和するのに役立ちます。このアルカリ化により、シュウ酸カルシウムや尿酸の結晶化を阻害することで、腎臓結石の形成を防ぎます。この化合物は、腎臓でのクエン酸の処理を変え、尿中への排泄量を増やすことによって作用します .

類似の化合物:

塩化カリウム: 低カリウム血症(カリウムレベルが低い状態)の治療に使用されますが、クエン酸カリウムのようなアルカリ化作用はありません.

クエン酸ナトリウム: 同様の目的で用いられる別のクエン酸塩ですが、カリウムの代わりにナトリウムを含んでいます。

クエン酸カルシウム: カルシウムサプリメントとして使用され、アルカリ化作用も持ちます。

クエン酸カリウムの独自性: クエン酸カリウムは、カリウムを補給し、尿をアルカリ化するという独自の能力を持つため、特に腎臓結石の予防に効果的です。塩化カリウムは主にカリウム不足に対処するために使用されるのに対し、クエン酸カリウムは医療と産業の両方の用途で二重の役割を果たします .

生化学分析

Biochemical Properties

Potassium citrate monohydrate plays a crucial role in biochemical reactions. It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism . In solution, potassium citrate monohydrate dissociates into potassium ions (K+) and citrate ions (C6H5O7^3-), facilitating its role as an electrolyte and influencing biochemical and physiological interactions within biological systems .

Cellular Effects

Potassium citrate monohydrate has significant effects on various types of cells and cellular processes. It is used to treat a kidney stone condition called renal tubular acidosis . Potassium Citrate is also indicated for the management of Hypocitraturic calcium oxalate nephrolithiasis . It appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate .

Molecular Mechanism

The molecular mechanism of action of Potassium citrate monohydrate involves its dissociation into potassium ions and citrate ions in solution . This facilitates its role as an electrolyte and influences biochemical and physiological interactions within biological systems . It increases urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate .

Temporal Effects in Laboratory Settings

Potassium citrate monohydrate demonstrates exceptional solubility in water, readily dissolving to form clear solutions without leaving any visible residue . Under typical storage conditions, potassium citrate monohydrate maintains stability; however, exposure to elevated temperatures or incompatible substances may trigger its decomposition .

Dosage Effects in Animal Models

The effects of Potassium citrate monohydrate vary with different dosages in animal models

Metabolic Pathways

Potassium citrate monohydrate is absorbed and the citrate is metabolised to bicarbonate . It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism .

Transport and Distribution

Potassium citrate monohydrate is rapidly absorbed when given by mouth, and is excreted in the urine

準備方法

Synthetic Routes and Reaction Conditions: Potassium citrate can be synthesized by the neutralization of citric acid with potassium bicarbonate, potassium carbonate, or potassium hydroxide. The reaction involves dissolving citric acid in water and gradually adding the potassium compound while maintaining the pH between 6.5 and 6.8. The solution is then filtered, and the solvent is evaporated to obtain potassium citrate crystals .

Industrial Production Methods: In industrial settings, the preparation of potassium citrate involves filtering a citric acid fermentation solution through a high-permeability membrane, heating the solution to 80-90°C, and treating it with activated carbon. The solution is then evaporated to a saturated state, cooled to crystallize, and further processed with ethanol for reextraction. The final step involves dissolving potassium bicarbonate in water, heating it to 85-100°C, and adding the prepared citric acid solution to form potassium citrate .

化学反応の分析

反応の種類: クエン酸カリウムは、その酸性のために主に中和反応を起こします。また、金属イオンと錯体を形成する反応にも参加することができます。

一般的な試薬と条件:

中和: 塩酸などの強酸と反応してクエン酸と塩化カリウムを生成します。

錯体形成: 水性条件下でカルシウムやマグネシウムなどの金属イオンと錯体を形成します。

主な生成物:

中和: クエン酸および対応するカリウム塩。

錯体形成: 金属-クエン酸錯体。

4. 科学研究への応用

クエン酸カリウムは、科学研究において幅広い用途があります。

化学: さまざまな化学反応や分析手順において緩衝剤として使用されます。

生物学: 細胞培養培地においてpH安定性を維持するために使用されます。

類似化合物との比較

Potassium Chloride: Used to treat hypokalemia (low potassium levels) but does not have the alkalizing properties of potassium citrate.

Sodium Citrate: Another citrate salt used for similar purposes but contains sodium instead of potassium.

Calcium Citrate: Used as a calcium supplement and also has alkalizing properties.

Uniqueness of Potassium Citrate: Potassium citrate is unique in its ability to both supplement potassium and alkalize the urine, making it particularly effective in preventing kidney stones. Unlike potassium chloride, which is primarily used to address potassium deficiency, potassium citrate has a dual role in both medical and industrial applications .

特性

Key on ui mechanism of action |

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. |

|---|---|

CAS番号 |

6100-05-6 |

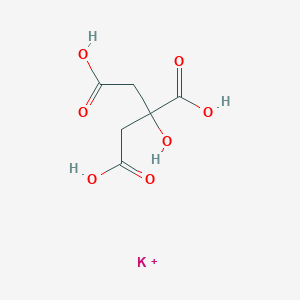

分子式 |

C6H10KO8 |

分子量 |

249.24 g/mol |

IUPAC名 |

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

InChIキー |

KXXBTYROZQVYLL-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K+] |

正規SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[K] |

Color/Form |

WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |

Key on ui other cas no. |

6100-05-6 |

物理的記述 |

Liquid; NKRA Dry Powder; Liquid White, hygroscopic, granular powder or transparent crystals Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline] |

関連するCAS |

6100-05-6 (Parent) 866-84-2 (anhydrous) |

溶解性 |

1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |

同義語 |

Anhydrous, Potassium Citrate Citrate, Potassium Potassium Citrate Potassium Citrate Anhydrous |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。